molecular formula C26H22N2O3S2 B2665884 7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione CAS No. 1212189-53-1

7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione

Cat. No. B2665884
CAS RN: 1212189-53-1
M. Wt: 474.59
InChI Key: YSRSVZLQFZSWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione is a useful research compound. Its molecular formula is C26H22N2O3S2 and its molecular weight is 474.59. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study on the synthesis of fluorinated benzothiazoles demonstrated potent cytotoxic activity in vitro against certain human breast cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Hutchinson et al., 2001).

Reactivity and Derivative Synthesis

Research into the reactivity of 3-cyanoacetylindole derivatives led to the synthesis of various indole derivatives, emphasizing the versatility of these compounds in synthesizing a broad range of chemical structures (Hassaneen et al., 2011).

Novel Synthesis Approaches

A publication detailed a convenient approach to synthesizing dialkyl heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates, including derivatives of imidazo[1,2-a]pyridine and thiazole, showcasing innovative methods in the creation of complex molecules (Drescher et al., 1991).

Potential Anti-HIV Agents

A study on the synthesis of naphtho[1',2':4,5]thiazolo[3,2-b][1,2,4]triazin-9-ones as potential anti-HIV agents illustrates the exploration of novel therapeutic agents against HIV, indicating the breadth of pharmaceutical applications for complex organic compounds (Liu et al., 1993).

Antibacterial and Antioxidant Activities

The development of 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives and their evaluation for antimicrobial and antioxidant activities exemplifies the potential for these compounds in addressing bacterial infections and oxidative stress, further highlighting the therapeutic value of complex organic molecules (Litvinchuk et al., 2021).

properties

IUPAC Name

14-(4-methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S2/c1-12-7-9-14(10-8-12)28-24(29)19-15-11-16(20(19)25(28)30)21-18(15)17(13-5-3-2-4-6-13)22-23(32-21)27-26(31)33-22/h2-10,15-21H,11H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSVZLQFZSWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(C6=C(S5)NC(=O)S6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-(4-Methylphenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione

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